

An In-depth Technical Guide to 3'-Bromo-5'- (trifluoromethyl)acetophenone

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Compound of Interest

Compound Name:	3'-Bromo-5'- (trifluoromethyl)acetophenone
Cat. No.:	B185846

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CAS Number: 154259-25-3

This guide provides a comprehensive technical overview of **3'-Bromo-5'-
(trifluoromethyl)acetophenone**, a key building block in modern medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, safe handling, and applications, with a focus on the scientific principles underpinning its utility.

Introduction and Significance

**3'-Bromo-5'-
(trifluoromethyl)acetophenone**, with the Chemical Abstracts Service (CAS) number 154259-25-3, is a substituted aromatic ketone of significant interest in the synthesis of complex organic molecules.^[1] Its structure, featuring a bromine atom and a trifluoromethyl group on the phenyl ring, provides two reactive sites for diverse chemical transformations. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.^{[2][3]} The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.

A notable application of this compound is its use as a reactant in the preparation of 2-aminothiazole derivatives that act as positive allosteric modulators of the muscarinic M3 receptor.^[1] These receptors are crucial targets in the treatment of various conditions, including

chronic obstructive pulmonary disease (COPD).^{[3][4][5]} This highlights the direct relevance of **3'-Bromo-5'-(trifluoromethyl)acetophenone** in the development of novel therapeutics.

Table 1: Physicochemical Properties of **3'-Bromo-5'-(trifluoromethyl)acetophenone**

Property	Value	Source
CAS Number	154259-25-3	[1]
Molecular Formula	C ₉ H ₆ BrF ₃ O	[1]
Molecular Weight	267.04 g/mol	[1]
IUPAC Name	1-[3-bromo-5-(trifluoromethyl)phenyl]ethanon e	
Physical Form	Solid	
Purity	Typically ≥95%	

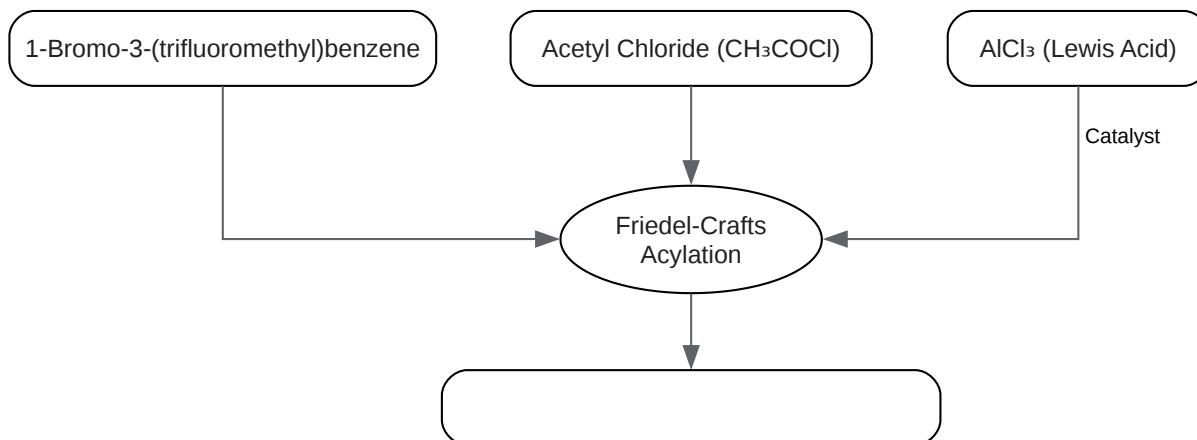
Synthesis Strategies and Methodologies

The synthesis of **3'-Bromo-5'-(trifluoromethyl)acetophenone** can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A prevalent and logical approach involves the Friedel-Crafts acylation of a suitably substituted benzene ring.

Proposed Synthesis via Friedel-Crafts Acylation

A highly plausible synthetic route is the Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene. This electrophilic aromatic substitution introduces the acetyl group onto the aromatic ring. The trifluoromethyl group is a meta-director, and the bromine atom is an ortho-, para-director. However, due to the deactivating nature of both substituents, the reaction conditions need to be carefully controlled. The acetyl group will be directed to the position meta to the trifluoromethyl group and ortho/para to the bromine, leading to the desired product.

Diagram 1: Proposed Synthesis of **3'-Bromo-5'-(trifluoromethyl)acetophenone** via Friedel-Crafts Acylation



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Caption: Proposed Friedel-Crafts acylation route.

Experimental Protocol: Friedel-Crafts Acylation

- Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are critical.
- To a stirred solution of 1-bromo-3-(trifluoromethyl)benzene in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl_3) in portions at 0 °C.
- Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat if necessary, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Alternative Synthesis Routes

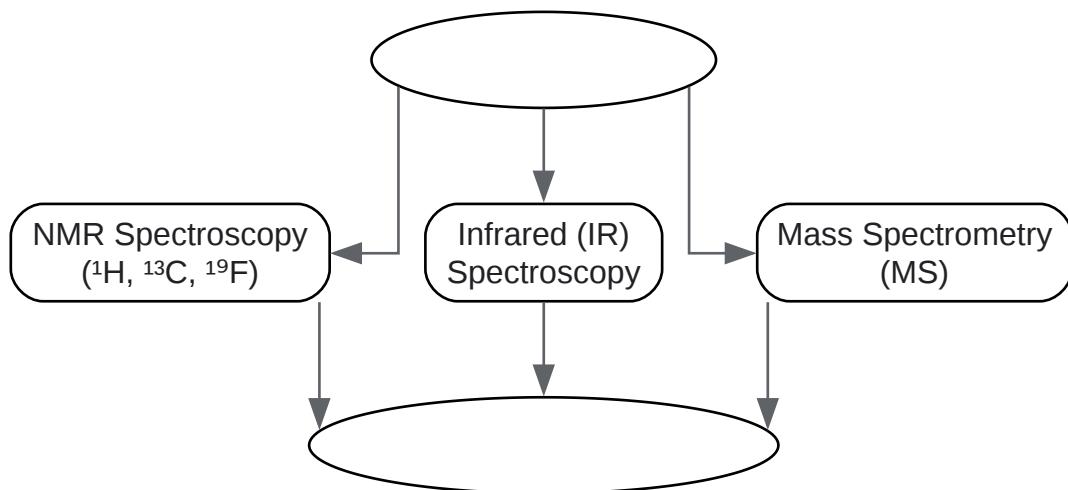
Alternative synthetic pathways have been reported for related trifluoromethyl acetophenones. One such method involves the reaction of 3-bromo-benzotrifluoride with a vinyl ether in the presence of a palladium catalyst, followed by hydrolysis of the resulting enol ether to yield the ketone. This method, detailed in patent literature, offers a different approach that avoids the use of strong Lewis acids.

Purification and Characterization

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Column chromatography using a silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a common and effective method. Recrystallization from a suitable solvent can also be employed to obtain a highly pure solid product.

The structural confirmation of **3'-Bromo-5'-(trifluoromethyl)acetophenone** relies on a combination of spectroscopic techniques.

Diagram 2: Analytical Workflow for Characterization



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Caption: Analytical workflow for structural elucidation.

Table 2: Predicted Spectroscopic Data for **3'-Bromo-5'-(trifluoromethyl)acetophenone**

Technique	Predicted Key Signals
¹ H NMR	Aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The methyl protons of the acetyl group will be a singlet at approximately δ 2.6 ppm.
¹³ C NMR	The carbonyl carbon of the ketone will be observed at a characteristic downfield shift (δ ~195-200 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. Aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon attached to the bromine showing a lower chemical shift.
IR Spectroscopy	A strong absorption band characteristic of the C=O stretch of an aromatic ketone will be present around 1690 cm^{-1} . C-H stretching of the aromatic ring will be observed above 3000 cm^{-1} , and C-F stretching bands will appear in the 1350-1100 cm^{-1} region. ^[2]
Mass Spectrometry	The mass spectrum will show a molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity, which is indicative of the presence of a bromine atom. ^[6] A prominent fragment will correspond to the loss of the methyl group ($M-15$), and another to the benzoyl cation. ^[6]

Note: The predicted data is based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may vary slightly.

Applications in Drug Discovery and Development

The unique structural features of **3'-Bromo-5'-(trifluoromethyl)acetophenone** make it a valuable intermediate in the synthesis of pharmacologically active compounds.

- Scaffold for Muscarinic M3 Receptor Modulators: As previously mentioned, this compound is a key starting material for the synthesis of 2-aminothiazole derivatives that positively modulate the M3 muscarinic receptor.^[1] This is a critical area of research for the treatment of respiratory diseases.
- Introduction of the Trifluoromethylphenyl Moiety: The trifluoromethyl group is a bioisostere for several other functional groups and can significantly improve the pharmacokinetic properties of a drug candidate.^[3] By using **3'-Bromo-5'-(trifluoromethyl)acetophenone** as a building block, medicinal chemists can readily incorporate the 3-bromo-5-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds.
- Versatility in Cross-Coupling Reactions: The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the facile formation of carbon-carbon and carbon-nitrogen bonds, which is fundamental to the construction of complex drug molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3'-Bromo-5'-(trifluoromethyl)acetophenone**. The following guidelines are based on safety data for structurally related compounds.

Hazard Identification:

- May be harmful if swallowed.
- Causes skin and eye irritation.^[7]
- May cause respiratory irritation.^[7]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

Handling and Storage:

- Handle in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Keep containers tightly closed when not in use.
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
- In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
- If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

3'-Bromo-5'-(trifluoromethyl)acetophenone is a strategically important building block for the synthesis of novel organic compounds, particularly in the field of drug discovery. Its dual functionality, arising from the bromine atom and the trifluoromethyl group, provides chemists with a versatile platform for molecular elaboration. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective and responsible use in research and development.

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